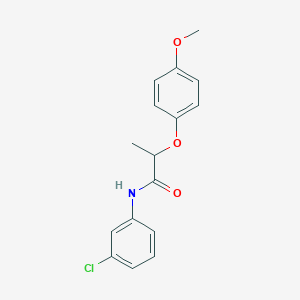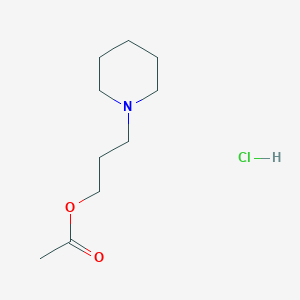
3-Piperidin-1-ylpropyl acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidin-1-ylpropyl acetate;hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-ylpropyl acetate;hydrochloride typically involves the reaction of piperidine with propyl acetate under specific conditions. One common method includes the use of an acid catalyst to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Piperidin-1-ylpropyl acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
3-Piperidin-1-ylpropyl acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Piperidin-1-ylpropyl acetate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
N-Methylpiperidine: Another derivative with a methyl group attached to the nitrogen atom.
Piperidine-4-carboxylic acid: Contains a carboxyl group, offering different reactivity.
Uniqueness
3-Piperidin-1-ylpropyl acetate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its acetate group allows for esterification reactions, while the hydrochloride salt form enhances its solubility in aqueous solutions.
Eigenschaften
IUPAC Name |
3-piperidin-1-ylpropyl acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(12)13-9-5-8-11-6-3-2-4-7-11;/h2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGUCSUAMISFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
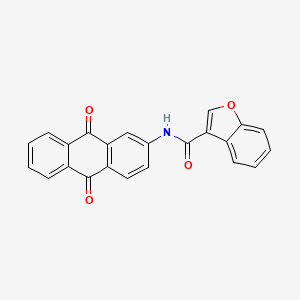
![2-(2-methoxyethyl)-N-[3-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5098491.png)
![1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5098500.png)
![N-(3-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5098503.png)
![2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5098504.png)
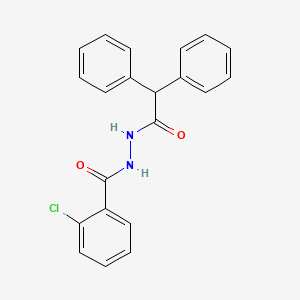
![N-benzyl-N-[(5-nitrothiophen-2-yl)methyl]butan-1-amine](/img/structure/B5098529.png)
![N,N-diethyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B5098532.png)
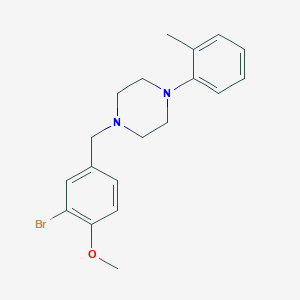
![4-{[(2-CARBOXYCYCLOHEXYL)FORMAMIDO]METHYL}BENZOIC ACID](/img/structure/B5098549.png)
![1,1'-[(2-thioxo-1,3-dithiole-4,5-diyl)bis(thio)]diacetone](/img/structure/B5098561.png)
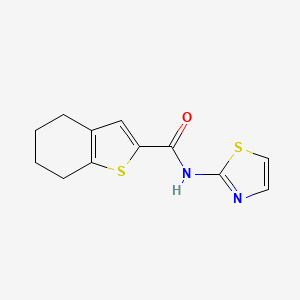
![3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5098581.png)
